molecular formula C12H17N B082035 1,2,3,3-Tetramethylindoline CAS No. 13034-76-9

1,2,3,3-Tetramethylindoline

Cat. No. B082035
CAS RN: 13034-76-9
M. Wt: 175.27 g/mol
InChI Key: YNMGRZLDRLHRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,3-Tetramethylindoline, also known as TMID, is an organic compound with a chemical formula C13H19N. It is a stable and highly soluble compound that finds its application in various fields such as organic synthesis, material science, and biomedical research. TMID is a versatile compound that has gained significant attention in recent years due to its unique properties and potential applications.

Mechanism Of Action

1,2,3,3-Tetramethylindoline exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. 1,2,3,3-Tetramethylindoline also activates the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes. Additionally, 1,2,3,3-Tetramethylindoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

1,2,3,3-Tetramethylindoline has been shown to exhibit various biochemical and physiological effects. It has been found to reduce lipid peroxidation and protein oxidation, which are key markers of oxidative stress. 1,2,3,3-Tetramethylindoline has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 1,2,3,3-Tetramethylindoline has been shown to reduce the proliferation and migration of cancer cells.

Advantages And Limitations For Lab Experiments

1,2,3,3-Tetramethylindoline has several advantages as a research tool. It is a stable and highly soluble compound that can be easily synthesized. 1,2,3,3-Tetramethylindoline is also relatively non-toxic and exhibits low cytotoxicity, making it a safe compound to work with. However, 1,2,3,3-Tetramethylindoline has some limitations as well. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, 1,2,3,3-Tetramethylindoline may exhibit different biological effects depending on the cell type and experimental conditions.

Future Directions

1,2,3,3-Tetramethylindoline has tremendous potential for future research. Further studies are needed to elucidate its mechanism of action and biological activity. 1,2,3,3-Tetramethylindoline can also be used as a tool to study oxidative stress-related diseases and develop new drugs. Additionally, 1,2,3,3-Tetramethylindoline can be used in combination with other compounds to enhance its biological activity and improve its efficacy. Overall, 1,2,3,3-Tetramethylindoline is a promising compound that has the potential to make significant contributions to the field of scientific research.

Scientific Research Applications

1,2,3,3-Tetramethylindoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective antioxidant and free radical scavenger, making it useful in the prevention and treatment of oxidative stress-related diseases. 1,2,3,3-Tetramethylindoline has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

13034-76-9

Product Name

1,2,3,3-Tetramethylindoline

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1,2,3,3-tetramethyl-2H-indole

InChI

InChI=1S/C12H17N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-9H,1-4H3

InChI Key

YNMGRZLDRLHRTN-UHFFFAOYSA-N

SMILES

CC1C(C2=CC=CC=C2N1C)(C)C

Canonical SMILES

CC1C(C2=CC=CC=C2N1C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3.46 g of 1,3,3-trimethyl-2-methyleneindoline (VIII, R2 =R8 =R9 =Me) in 50 ml methanol was added at room temperature in three portions at about five-minute intervals a total of 1.14 g of sodium borohydride (conveniently, as three 7/16-inch pellets, a commercially available form). The initial deep red color of the solution gradually changed to a light orange during the reaction. The mixture was then diluted first with 20 ml of ethyl ether, and then with 50 ml of water. The ether layer was separated, and the lower aqueous layer was again extracted with ether. The combined ether layers were washed with 10% aqueous sodium hydroxide solution and then water, and dried over anhydrous magnesium sulfate. Removal of solvent from the filtered extracts left 3.10 g (88.6%) of an orange oil. This oil was distilled in vacuum to give 2.52 g (72.0% of the theoretical amount of 3.50 g) of pale yellow oil boiling at 80°-81° C. at 2.3 mm Hg pressure.
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.